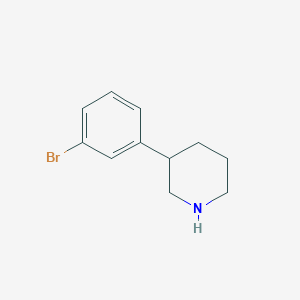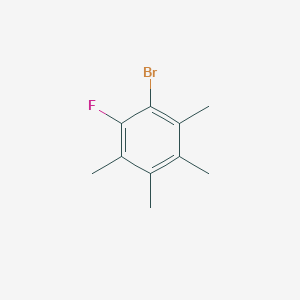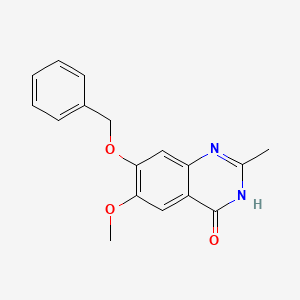
7-(Benzyloxy)-6-methoxy-2-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)-6-methoxy-2-methylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazolinone core with benzyloxy and methoxy substituents, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-6-methoxy-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones to form the quinazolinone core. The benzyloxy and methoxy groups are introduced through subsequent reactions, such as O-alkylation and methylation, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-(Benzyloxy)-6-methoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
科学的研究の応用
7-(Benzyloxy)-6-methoxy-2-methylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-(Benzyloxy)-6-methoxy-2-methylquinazolin-4(3H)-one depends on its interaction with biological targets. It may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary based on the specific application and biological system being studied.
類似化合物との比較
Similar Compounds
- 7-Benzyloxy-6-methoxyquinazoline-2,4(1H,3H)-dione
- 7-Benzyloxy-6-methoxyflavone
- 4-Benzyloxy-3-methoxybenzyl alcohol
Uniqueness
7-(Benzyloxy)-6-methoxy-2-methylquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core, which can influence its chemical reactivity and biological activity. The presence of both benzyloxy and methoxy groups can enhance its solubility and interaction with biological targets compared to similar compounds.
特性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
6-methoxy-2-methyl-7-phenylmethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O3/c1-11-18-14-9-16(22-10-12-6-4-3-5-7-12)15(21-2)8-13(14)17(20)19-11/h3-9H,10H2,1-2H3,(H,18,19,20) |
InChIキー |
HJLWGJYGXNUGSE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)OC)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



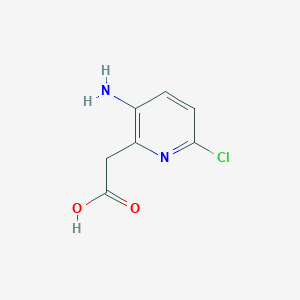
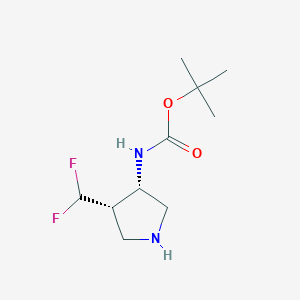

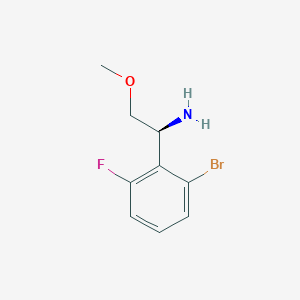

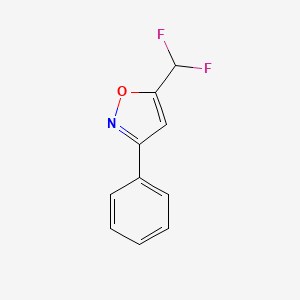
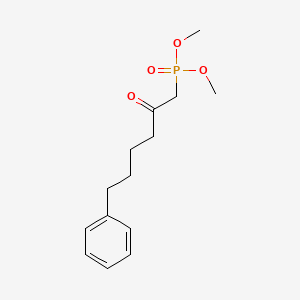
![4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B12973646.png)
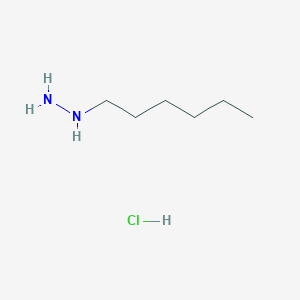
![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
